molecular formula C23H22N2O4S B2758580 Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 941929-49-3

Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No. B2758580
CAS RN: 941929-49-3
M. Wt: 422.5
InChI Key: FNBXFVJKMFOFPO-UHFFFAOYSA-N
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Description

“Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a complex organic compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions .


Synthesis Analysis

The synthesis of carbamates involves amination (carboxylation) or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The molecular structure of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is complex and would be composed of multiple functional groups including a benzyl group, a carbamate group, and a phenylsulfonyl group .


Chemical Reactions Analysis

Carbamates exhibit typical reactions of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” would be influenced by its functional groups. For instance, carbamates are generally soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbamates primarily involves their role as protecting groups for amines during the synthesis of peptides . They can be installed and removed under relatively mild conditions .

Safety and Hazards

Based on the safety data sheet for Benzyl carbamate, it is harmful if inhaled and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Future Directions

The future directions in the study and application of “Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” could involve its use in the synthesis of more complex organic compounds. For instance, carbamates are essential for the synthesis of peptides , and there is ongoing research into more efficient methods for their synthesis .

properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(29-17-18-8-3-1-4-9-18)24-20-13-14-22-19(16-20)10-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXFVJKMFOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

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